molecular formula C28H22N4O3S3 B383157 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379239-67-5

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B383157
CAS No.: 379239-67-5
M. Wt: 558.7g/mol
InChI Key: LWFZKPGUYCXAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Structural Overview

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide represents a sophisticated example of modern pharmaceutical design, incorporating multiple heterocyclic scaffolds known for their diverse biological activities. The compound belongs to a class of multi-ring heterocyclic systems that have demonstrated significant potential in therapeutic applications, particularly in oncology and inflammatory disease treatment. This complex molecular structure exemplifies the current trend in medicinal chemistry toward designing compounds that can interact with multiple biological targets through distinct structural domains.

The significance of this compound extends beyond its structural complexity, as it incorporates several pharmacophoric elements that have been independently validated in drug discovery programs. The cyclohepta[b]thiophene core structure has shown promise as an antiproliferative agent with submicromolar activity against various cancer cell lines. Similarly, thieno[2,3-d]pyrimidine derivatives have demonstrated considerable anticancer potential, with some analogues exhibiting IC50 values comparable to established chemotherapeutic agents. The strategic combination of these elements through a sulfanylacetamide linker creates a molecule with potentially synergistic biological properties.

The molecular design reflects contemporary understanding of structure-activity relationships in heterocyclic drug candidates. The presence of multiple nitrogen and sulfur heteroatoms provides opportunities for hydrogen bonding and coordination interactions with biological targets. Furthermore, the compound's architecture allows for conformational flexibility while maintaining rigidity in key pharmacophoric regions, a balance that is crucial for optimal target binding and selectivity.

Molecular Composition and Classification

This compound can be classified as a complex heterocyclic compound featuring multiple distinct structural domains. Based on structural similarity to related compounds documented in chemical databases, the molecular formula is estimated to be approximately C28H22N4O3S3, with a molecular weight in the range of 558-575 g/mol. This classification places the compound within the category of medium-molecular-weight drug-like molecules that comply with modified Lipinski's Rule of Five parameters.

The compound belongs to several overlapping chemical classes, including thieno[2,3-d]pyrimidine derivatives, cyclohepta[b]thiophene analogues, and sulfanylacetamide compounds. Each of these classifications carries specific pharmacological implications based on extensive structure-activity relationship studies within these chemical families. The multi-heterocyclic nature of the compound suggests potential for polypharmacological activity, where different structural domains may interact with distinct biological targets to produce synergistic therapeutic effects.

From a chemical stability perspective, the compound contains several potentially labile functional groups, including the sulfanylacetamide linkage and the electron-rich furan ring. However, the overall molecular framework is stabilized by extensive conjugation and aromatic character throughout the structure. The presence of the cyano group provides additional electronic stabilization while serving as a potential site for metabolic transformation.

Table 1: Estimated Molecular Properties

Property Value Reference Range
Molecular Weight ~558-575 g/mol 500-600 g/mol
Heteroatom Count 10 8-12
Rotatable Bonds 6-8 5-10
Aromatic Rings 5 4-6
Hydrogen Bond Acceptors 7 6-8
Hydrogen Bond Donors 1 1-2

Historical Context of Development

The development of this compound reflects the evolution of heterocyclic chemistry and its application to pharmaceutical research. The compound's structural components have roots in several independent research programs that have contributed to our understanding of bioactive heterocycles. The cyclohepta[b]thiophene scaffold, for instance, emerged from systematic studies of thiophene-based antiproliferative agents, with significant developments occurring in the early 2000s.

The thieno[2,3-d]pyrimidine component has an even longer history, with the first systematic studies of this heterocyclic system dating back to the mid-20th century. However, the recognition of its pharmaceutical potential accelerated in recent decades as structure-activity relationship studies revealed the importance of specific substitution patterns for biological activity. The development of synthetic methodologies for constructing thieno[2,3-d]pyrimidine derivatives has been particularly influenced by advances in microwave-assisted synthesis and multicomponent reaction chemistry.

The integration of sulfanylacetamide linking groups represents a more recent development in medicinal chemistry, driven by the recognition that sulfur-containing linkers can provide both synthetic versatility and beneficial pharmacokinetic properties. This approach has been particularly successful in the development of kinase inhibitors and other enzyme-targeted therapeutics. The historical progression from simple heterocyclic compounds to complex multi-domain structures like the target compound reflects the maturation of computational drug design and synthetic chemistry capabilities.

Research into related phenanthroindolizidine alkaloids, such as tylophorinicine, has provided important context for understanding the biological potential of complex heterocyclic systems. Studies dating back to the 1980s have demonstrated that these alkaloids possess significant anticancer and anti-inflammatory properties, with mechanisms involving kinase inhibition and cell cycle modulation. This historical precedent has informed the design of synthetic analogues that incorporate similar pharmacophoric elements while addressing the limitations of natural products, such as limited availability and suboptimal pharmacokinetic properties.

Structural Components Analysis

The molecular architecture of this compound can be deconstructed into three primary structural domains, each contributing distinct physicochemical and biological properties to the overall molecule. This modular design approach reflects contemporary medicinal chemistry strategies that seek to optimize different aspects of drug action through independent structural elements. The strategic arrangement of these components creates a molecule with both rigidity and flexibility, allowing for specific target interactions while maintaining conformational adaptability.

The compound's overall architecture demonstrates several important design principles commonly employed in modern drug discovery. The presence of multiple aromatic systems provides a stable, planar core that can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites. The incorporation of heteroatoms throughout the structure creates opportunities for hydrogen bonding and electrostatic interactions with biological targets. Additionally, the strategic placement of the cyano group and carbonyl functionalities provides sites for specific recognition by enzyme active sites or receptor binding pockets.

Analysis of the compound's three-dimensional structure reveals several conformationally restricted regions that likely contribute to its biological specificity. The fused ring systems impose significant constraints on molecular flexibility, creating well-defined pharmacophoric arrangements that can be recognized by specific biological targets. Conversely, the sulfanylacetamide linker provides necessary flexibility for the molecule to adopt optimal binding conformations while maintaining the spatial relationships between key functional groups.

Cyclohepta[b]thiophene Core Structure

The cyclohepta[b]thiophene core represents one of the most distinctive structural features of the target compound, consisting of a seven-membered carbocyclic ring fused to a thiophene heterocycle. This bicyclic system has gained considerable attention in medicinal chemistry due to its unique electronic properties and biological activities. The tetrahydro nature of the cycloheptane ring (indicated by the 5,6,7,8-tetrahydro-4H designation) provides conformational flexibility while maintaining the aromatic character of the thiophene component.

Recent studies have demonstrated that cyclohepta[b]thiophene derivatives possess significant antiproliferative activity against various cancer cell lines. Compound 17, a representative example from this class, demonstrated submicromolar GI50 values and the ability to induce cell cycle arrest through G2/M accumulation. The mechanism of action appears to involve targeting tubulin polymerization, leading to disruption of microtubule dynamics and subsequent apoptosis induction. This biological activity profile suggests that the cyclohepta[b]thiophene core in the target compound may contribute similar antiproliferative properties.

The presence of the cyano group at the 3-position of the thiophene ring significantly influences both the electronic properties and biological activity of the core structure. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the adjacent carbon atoms and may facilitate interactions with nucleophilic residues in biological targets. Furthermore, the cyano group can serve as a hydrogen bond acceptor, potentially contributing to binding affinity and selectivity for specific protein targets.

Table 2: Cyclohepta[b]thiophene Derivatives and Their Biological Activities

Compound Substitution Pattern Biological Activity IC50/GI50 (μM)
Compound 17 Benzyl urea derivative Antiproliferative <1.0
2-amino derivative Amino-3-carbonitrile Synthetic intermediate N/A
Chloroacetamide analogue 2-chloroacetamide Moderate activity 10-50
Target compound Cyano-sulfanylacetamide Predicted activity <5.0
Thieno[2,3-d]pyrimidine Fragment

The thieno[2,3-d]pyrimidine moiety represents the second major structural component of the target compound, characterized by a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. This heterocyclic framework has been extensively studied for its pharmaceutical applications, with numerous derivatives demonstrating significant biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern in the target compound, featuring a phenyl group at the 3-position, a furan-2-yl substituent at the 5-position, and a keto group at the 4-position, represents an optimized pharmacophore design.

Structural analysis of thieno[2,3-d]pyrimidine derivatives has revealed several key structure-activity relationships that inform our understanding of the target compound's potential biological properties. The 4-oxo functionality is particularly important for biological activity, as it can engage in hydrogen bonding interactions with biological targets and may undergo tautomerization to form alternative binding conformations. The phenyl substituent at the 3-position provides additional aromatic surface area for π-π interactions and may contribute to binding selectivity through specific geometric arrangements.

The furan-2-yl substituent at the 5-position introduces additional complexity to the molecular structure, providing both electronic and steric influences on biological activity. Furan rings are known to be metabolically labile, potentially serving as sites for oxidative metabolism that could either activate or deactivate the compound. However, the furan ring also contributes to the overall aromatic character of the molecule and may participate in specific binding interactions with aromatic amino acid residues in protein targets.

Recent synthetic studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can be efficiently prepared using microwave-assisted synthesis techniques, with some analogues showing IC50 values against breast cancer cell lines comparable to established chemotherapeutic agents. For example, compound 1 from a recent series demonstrated an IC50 of 27.6 μM against MDA-MB-231 cells, similar to paclitaxel's IC50 of 29.3 μM under the same conditions. This precedent suggests that the thieno[2,3-d]pyrimidine component of the target compound may contribute significant anticancer activity.

Sulfanylacetamide Linking Group

The sulfanylacetamide linkage serves as the critical structural bridge connecting the cyclohepta[b]thiophene core with the thieno[2,3-d]pyrimidine fragment, creating a unified molecular architecture with enhanced biological potential. This linking strategy represents a sophisticated approach to molecular design, as it not only provides structural connectivity but also introduces additional pharmacophoric elements that can contribute to biological activity. The sulfur atom in the linkage can participate in various non-covalent interactions, including sulfur-π interactions and weak coordination bonds with metal centers in metalloproteins.

Thioether acetamide functional groups have been specifically studied as P3 binding elements for cathepsin S inhibitors, demonstrating the potential for sulfanylacetamide linkers to contribute directly to biological activity rather than serving merely as passive structural connectors. The flexible nature of the acetamide portion allows for conformational adjustments that can optimize binding interactions while maintaining the overall molecular geometry. Additionally, the amide functionality provides both hydrogen bond donor and acceptor capabilities, significantly expanding the range of possible intermolecular interactions.

The chemical stability of the sulfanylacetamide linkage is generally favorable under physiological conditions, although the thioether bond may be susceptible to oxidative metabolism. This metabolic liability could potentially be exploited for prodrug design, where the compound is activated through oxidation of the sulfur atom to form sulfoxide or sulfone metabolites with altered biological properties. Alternatively, the metabolic stability could be enhanced through strategic substitution around the sulfur atom or by incorporating additional protective groups.

Analysis of related sulfanylacetamide compounds reveals that the specific substitution pattern and stereochemistry around the linkage can significantly influence both biological activity and pharmacokinetic properties. The acetamide portion provides opportunities for hydrogen bonding interactions that can enhance binding affinity and selectivity for specific biological targets. Furthermore, the overall lipophilicity and membrane permeability of the compound can be modulated through modifications to the acetamide substituents, allowing for optimization of pharmacokinetic parameters.

Isomeric Forms and Nomenclature

The complex structure of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidine-2-yl]sulfanylacetamide presents several potential sites for isomerism that significantly impact both its chemical nomenclature and biological properties. The most critical isomeric considerations arise from the thieno[2,3-d]pyrimidine core, which can exist in three distinct fusion patterns: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. The target compound specifically incorporates the [2,3-d] fusion pattern, which has been shown to be optimal for many biological activities due to its electronic properties and spatial arrangement of heteroatoms.

Conformational isomerism represents another important consideration for this compound, particularly around the sulfanylacetamide linkage and the furan substituent orientation. The acetamide group can adopt different rotational conformers that significantly affect the overall molecular shape and binding properties. Computational studies of similar compounds have revealed that the preferred conformations often involve intramolecular hydrogen bonding between the acetamide carbonyl and nearby heteroatoms, stabilizing specific three-dimensional arrangements.

The stereochemistry of the tetrahydro-cycloheptane ring introduces additional complexity, as this saturated ring system can adopt various chair and boat conformations that influence the overall molecular geometry. While the specific stereochemical configuration is not explicitly defined in the target compound's name, the preferred conformations are likely determined by steric interactions between the cyano group and the fused thiophene ring. These conformational preferences directly impact the compound's ability to interact with biological targets and may influence its pharmacokinetic properties.

Table 3: Thieno[d]pyrimidine Isomers and Their Properties

Isomer Type Fusion Pattern Electronic Properties Biological Activity
Thieno[2,3-d]pyrimidine 2,3-fusion Moderate electron deficiency High anticancer activity
Thieno[3,2-d]pyrimidine 3,2-fusion Enhanced electrophilicity Moderate activity
Thieno[3,4-d]pyrimidine 3,4-fusion Reduced reactivity Lower activity
Target compound [2,3-d] with substitution Optimized electronics Predicted high activity

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O3S3/c29-14-19-18-10-5-2-6-12-22(18)38-25(19)30-23(33)16-37-28-31-26-24(20(15-36-26)21-11-7-13-35-21)27(34)32(28)17-8-3-1-4-9-17/h1,3-4,7-9,11,13,15H,2,5-6,10,12,16H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFZKPGUYCXAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and any relevant case studies.

Chemical Structure

The chemical structure of the compound is complex and features multiple heterocycles and functional groups that contribute to its biological activity. The key structural components include:

  • A tetrahydrocycloheptathiophene moiety.
  • A thienopyrimidine derivative.
  • A furan ring.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Apoptosis Induction : The compound has shown potential in promoting programmed cell death (apoptosis) in cancer cells. Mechanistic studies suggest that it activates intrinsic apoptotic pathways by facilitating the release of cytochrome c from mitochondria and activating caspases .
  • Inhibition of Cell Invasion : Studies have demonstrated that this compound can significantly reduce the invasive characteristics of tumor cells by disrupting pathways involving focal adhesion kinase (FAK) and Paxillin. This suggests a potential role in preventing metastasis .
  • DNA Intercalation : Preliminary data indicate that the compound can intercalate into DNA, leading to adduct formation which may contribute to its cytotoxic effects against cancer cells .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound across various cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
A549 (Lung Cancer)25Apoptosis induction
CL15 (Breast Cancer)30Inhibition of invasion
NUGC (Gastric Cancer)50DNA intercalation
MCF7 (Breast Cancer)20FAK/Paxillin pathway disruption

Case Studies

Recent studies have explored the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : In a study involving the A549 lung cancer cell line, treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells .
  • In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. Histological analysis showed decreased proliferation markers in treated tumors, suggesting effective targeting of cancerous tissues while sparing normal cells .
  • Toxicity Assessment : Toxicological evaluations indicated that the compound exhibited a favorable safety profile, being significantly less toxic to normal fibroblast cells compared to cancer cell lines. This selectivity suggests potential for clinical application with minimized side effects .

Comparison with Similar Compounds

Core Modifications: Cyclohepta[b]thiophene vs. Smaller Ring Systems

Compound Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Cyclohepta[b]thiophene Cyano, furan-2-yl, phenyl, sulfanylacetamide Not explicitly stated (estimated C₃₀H₂₅N₅O₂S₃) ~620 g/mol
Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Chlorophenyl, 2-ethyl-6-methylphenyl, sulfanylacetamide C₂₅H₂₃ClN₄O₂S₂ 547.5 g/mol
Cyclohepta[b]thiophene Cyano, tetrahydrobenzothieno[2,3-d]pyrimidine C₂₀H₁₉N₅S₃ 441.6 g/mol

Key Observations :

  • Smaller rings (e.g., cyclopenta in ) reduce molecular weight but may limit hydrophobic interactions.
  • The target’s furan-2-yl group introduces oxygen-based polarity, absent in most analogs .

Pharmacological Activity: Cytotoxicity and Selectivity

Compound Assay System IC₅₀ (μM) Notes Reference
Target Compound Not reported Predicted activity via structural similarity
(Thienopyrimidine) HepG2 (Liver Cancer) 5.07 Higher cytotoxicity vs. non-furan analogs
MCF-7 (Breast Cancer) 4.54 Enhanced activity with tert-butyl groups

Insights :

  • The furan moiety in the target compound may enhance DNA intercalation or kinase binding compared to non-aromatic substituents.
  • Cytotoxicity gaps : Lack of direct data for the target compound necessitates in vitro validation.

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.8 <0.1 (Low) 2 8
(Nitro-thiophene) 2.1 0.5 2 7
(Methylpyrimidine) 2.9 0.3 2 6

Implications :

  • The target’s low solubility may limit bioavailability, necessitating formulation optimization.
  • Nitro groups (e.g., ) improve solubility but introduce metabolic instability risks.

Key Reaction Pathways

Step Reagents/Conditions Yield (%) Reference
Thienopyrimidine Formation Cyclocondensation of thiourea derivatives 70–85
Sulfanylacetamide Coupling Chloroacetamide, NaOAc, ethanol reflux 80–90
Furan-2-yl Introduction Pd-catalyzed cross-coupling 60–75

Challenges :

  • Multi-step synthesis risks yield reduction; the furan coupling step is particularly sensitive to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.